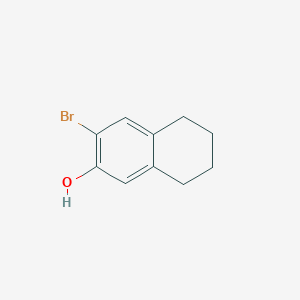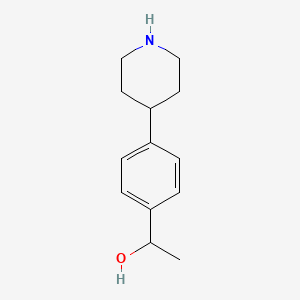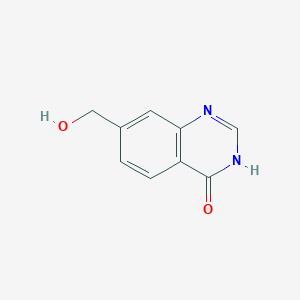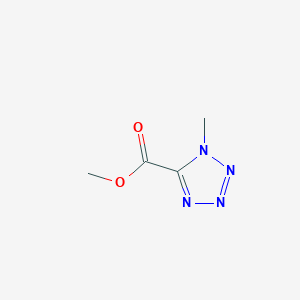
Boc-Aph(Hor)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Aph(Hor)-OH, also known as N-tert-butoxycarbonyl-4-amino-phenylalanine-hydroorotyl, is a synthetic peptide derivative. This compound is often used in the synthesis of peptides and proteins due to its unique structural properties. It is particularly notable for its role in the development of gonadotropin-releasing hormone (GnRH) antagonists, which are used in various medical treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Aph(Hor)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of 4-amino-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.
Coupling with Hydroorotic Acid: The protected amino acid is then coupled with hydroorotic acid (Hor) using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Aph(Hor)-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Peptide Coupling: It can be coupled with other amino acids or peptides using peptide coupling reagents.
Substitution Reactions: The aromatic ring of the phenylalanine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Peptide Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.
Major Products
Deprotected Amino Acid: Removal of the Boc group yields 4-amino-phenylalanine-hydroorotyl.
Peptide Conjugates: Coupling with other amino acids or peptides forms longer peptide chains.
Applications De Recherche Scientifique
Boc-Aph(Hor)-OH has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of complex peptides and proteins.
GnRH Antagonists: It plays a crucial role in the development of GnRH antagonists, which are used to treat hormone-dependent conditions such as prostate cancer and endometriosis.
Biological Studies: Researchers use it to study protein-protein interactions and enzyme mechanisms.
Drug Development: It is explored for its potential in developing new therapeutic agents.
Mécanisme D'action
Boc-Aph(Hor)-OH exerts its effects primarily through its incorporation into peptides and proteins. When used in GnRH antagonists, it binds to GnRH receptors, inhibiting the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This inhibition reduces the production of sex hormones like testosterone and estrogen, which is beneficial in treating hormone-dependent conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butoxycarbonyl-4-amino-phenylalanine (Boc-Aph-OH): Similar structure but lacks the hydroorotyl group.
N-tert-butoxycarbonyl-4-amino-phenylalanine-urea (Boc-Aph-Urea): Contains a urea group instead of hydroorotyl.
Uniqueness
Boc-Aph(Hor)-OH is unique due to the presence of the hydroorotyl group, which enhances its binding affinity and stability in peptide synthesis. This makes it particularly valuable in the development of GnRH antagonists with improved pharmacological properties.
Propriétés
Numéro CAS |
324017-29-0 |
|---|---|
Formule moléculaire |
C19H24N4O7 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
(2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H24N4O7/c1-19(2,3)30-18(29)22-13(16(26)27)8-10-4-6-11(7-5-10)20-15(25)12-9-14(24)23-17(28)21-12/h4-7,12-13H,8-9H2,1-3H3,(H,20,25)(H,22,29)(H,26,27)(H2,21,23,24,28)/t12-,13-/m0/s1 |
Clé InChI |
WBLDZGCUSXUZPJ-STQMWFEESA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=O)N2)C(=O)O |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)[C@@H]2CC(=O)NC(=O)N2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=O)N2)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


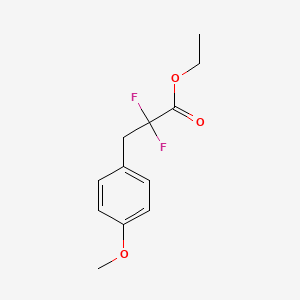
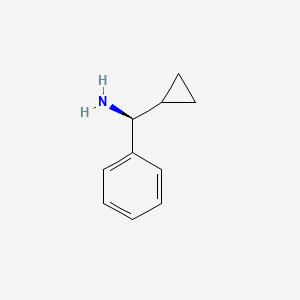

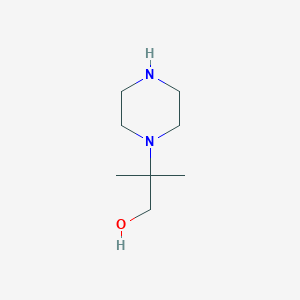



![4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzaMide](/img/structure/B3259673.png)
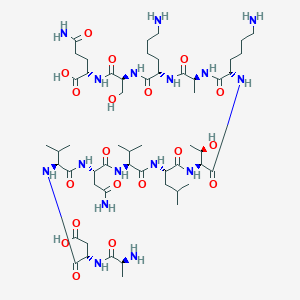
![2-[(Phenoxycarbonyl)amino]propanoic acid](/img/structure/B3259695.png)
